molecular formula C27H32N2O6 B1363560 Fmoc-N-(1-Boc-4-piperidyl)glycine CAS No. 269078-80-0

Fmoc-N-(1-Boc-4-piperidyl)glycine

Cat. No. B1363560
CAS RN: 269078-80-0
M. Wt: 480.6 g/mol
InChI Key: VDSAYWOINWZBBH-UHFFFAOYSA-N
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Description

Fmoc-N-(1-Boc-4-piperidyl)glycine is an Fmoc protected glycine derivative . It is useful for proteomics studies and solid phase peptide synthesis techniques . Glycine is the simplest, and least sterically hindered of the amino acids, which confers a high level of flexibility when incorporated into polypeptides .


Molecular Structure Analysis

The molecular formula of Fmoc-N-(1-Boc-4-piperidyl)glycine is C27H32N2O6 . Its molecular weight is 480.55 g/mol .


Physical And Chemical Properties Analysis

Fmoc-N-(1-Boc-4-piperidyl)glycine is a white powder . It has a melting point of 170-172 °C . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Peptide Nucleic Acid Monomers

Fmoc-N-(1-Boc-4-piperidyl)glycine has been used in the synthesis of peptide nucleic acid (PNA) monomers. PNA oligomers, synthesized using Fmoc/bis-N-Boc-protected monomers, are viable alternatives to the widely used Fmoc/Bhoc-protected PNA monomers. These synthesized PNAs are important in molecular biology and genetics for their ability to mimic DNA or RNA and bind to complementary nucleic acid sequences (Wojciechowski & Hudson, 2008).

Development of Orthogonally Protected α-Aminoglycines

Research has been conducted on orthogonally protected N-methyl-substituted α-aminoglycines, including Fmoc-N-(1-Boc-4-piperidyl)glycine. These derivatives are useful as templates for introducing desired functionalities into peptides, expanding the scope of peptide synthesis and design (Jiang, Simon, & Rivier, 1996).

Application in Polypeptide Synthesis

The compound has been utilized in the synthesis of polypeptides. For instance, Fmoc-L-Lys(Boc)-Gly-OH was prepared using Fmoc-N-(1-Boc-4-piperidyl)glycine. The research aims to simplify and improve the synthetic method of polypeptides, which has implications in disease prevention and treatment (Zhao Yi-nan & Melanie Key, 2013).

Use in Native Chemical L

igationFmoc-N-(1-Boc-4-piperidyl)glycine has been used in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, enabling native chemical ligation at phenylalanine. This process is significant in peptide chemistry, allowing for the creation of complex peptide structures through the ligation of peptides with C-terminal thioesters (Crich & Banerjee, 2007).

Synthesis of N-Boc and N-Fmoc Dipeptoids

The compound has been integral in the synthesis of Boc and Fmoc protected peptoid nucleic acid monomers. These monomers, bearing various nucleobases, are essential for creating dipeptoids, which are analogs of peptides and have potential applications in biomedicine and drug development (Wu, Xu, Liu, & Jin, 2001).

Preparation of α-Amin

oglycine-Containing PeptidesFmoc-N-(1-Boc-4-piperidyl)glycine is also used in preparing α-aminoglycine-containing peptides. This is crucial for solid-phase peptide synthesis (SPPS) as it enables the incorporation of α-aminoglycines into peptides, thereby expanding the range of peptide structures that can be synthesized (Rene & Badet, 1996).

Glycocluster Synthesis

The compound plays a role in the synthesis of synthetic glycoclusters. These glycoclusters mimic naturally occurring carbohydrate ligands and have applications in glycobiology. The synthesis of an orthogonally protected building block using Fmoc-N-(1-Boc-4-piperidyl)glycine has enabled the preparation of triantennary peptide glycoclusters, which are valuable in the study of carbohydrate binding (Katajisto, Karskela, Heinonen, & Lönnberg, 2002).

Synthesis of Protected Amino Acids

Research includes the use of Fmoc-N-(1-Boc-4-piperidyl)glycine in the synthesis of various protected amino acids. These amino acids are essential for peptide synthesis, and the method using this compound has shown high purity and efficiency in producing N-protected amino acids (Ibrahim, Tala, El-feky, Abdel-Samii, & Katritzky, 2011).

Mechanism of Action

Target of Action

Fmoc-N-(1-Boc-piperidin-4-yl)-glycine is primarily used in the field of peptide synthesis . It is a derivative that is commonly used for the synthesis of branched peptides and peptides modified at the lysine side-chain . Therefore, its primary targets are the amino acids in the peptide chain that it is being used to synthesize.

Mode of Action

This compound interacts with its targets (amino acids in the peptide chain) by forming peptide bonds. The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group for the amino group, and the Boc group (tert-butyloxycarbonyl) is a protective group for the piperidine nitrogen . These protective groups prevent unwanted reactions during the peptide synthesis process. They can be selectively removed when necessary .

Action Environment

The action, efficacy, and stability of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine can be influenced by various environmental factors. These include the pH, temperature, and solvent used in the peptide synthesis process. For example, the compound is typically stored at +2°C to +8°C .

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-14-12-18(13-15-28)29(16-24(30)31)26(33)34-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSAYWOINWZBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373273
Record name Fmoc-N-(1-Boc-4-piperidyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

269078-80-0
Record name 1-(1,1-Dimethylethyl) 4-[(carboxymethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269078-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-N-(1-Boc-4-piperidyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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